5-Methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoic acid
Overview
Description
5-Methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoic acid is an organic compound with the molecular formula C17H17NO7 It is a derivative of benzoic acid, characterized by the presence of methoxy and nitro functional groups, as well as a methoxybenzyl ether substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoic acid typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Methoxylation: Introduction of methoxy groups is achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Nitration: The nitration of the aromatic ring is carried out using a mixture of concentrated nitric acid and sulfuric acid.
Ether Formation: The methoxybenzyl ether is formed by reacting the intermediate with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate.
Final Steps: The final product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
5-Methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methoxybenzyl groups may also contribute to the compound’s overall activity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Lacks the nitro and methoxybenzyl groups, making it less reactive in certain chemical reactions.
2-Nitrobenzoic acid: Lacks the methoxy and methoxybenzyl groups, resulting in different chemical and biological properties.
5-Methoxy-2-nitrobenzoic acid: Similar but lacks the methoxybenzyl group, affecting its solubility and reactivity.
Uniqueness
5-Methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoic acid is unique due to the combination of methoxy, nitro, and methoxybenzyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitrobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO7/c1-22-11-5-3-10(4-6-11)9-24-15-8-13(17(20)21)12(16(18)19)7-14(15)23-2/h3-8H,9H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVYTFMZOHFGAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C(=C2)[N+](=O)[O-])C(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501182117 | |
Record name | Benzoic acid, 5-methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501182117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1643979-88-7 | |
Record name | Benzoic acid, 5-methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1643979-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 5-methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501182117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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